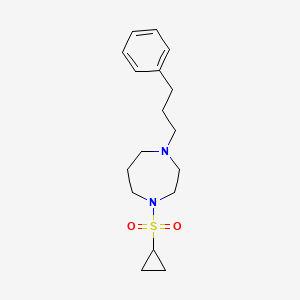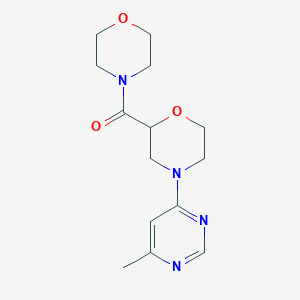
1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes This compound features a cyclopropanesulfonyl group and a phenylpropyl group attached to a diazepane ring
Métodos De Preparación
The synthesis of 1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane typically involves multiple steps. One common synthetic route includes the reaction of cyclopropanesulfonyl chloride with 1,4-diazepane in the presence of a base to form the cyclopropanesulfonyl-diazepane intermediate. This intermediate is then reacted with 3-phenylpropyl bromide under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfone, amine, and substituted diazepane derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
1-(Cyclopropanesulfonyl)-4-(3-phenylpropyl)-1,4-diazepane can be compared with other similar compounds such as:
1-(Cyclopropanesulfonyl)-4-(2-phenylethyl)-1,4-diazepane: This compound has a similar structure but with a phenylethyl group instead of a phenylpropyl group, which may result in different chemical and biological properties.
1-(Cyclopropanesulfonyl)-4-(4-phenylbutyl)-1,4-diazepane: This compound features a phenylbutyl group, which may influence its reactivity and potential applications. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C17H26N2O2S |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
1-cyclopropylsulfonyl-4-(3-phenylpropyl)-1,4-diazepane |
InChI |
InChI=1S/C17H26N2O2S/c20-22(21,17-9-10-17)19-13-5-12-18(14-15-19)11-4-8-16-6-2-1-3-7-16/h1-3,6-7,17H,4-5,8-15H2 |
Clave InChI |
MVEQEYUODIKHHX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B15121622.png)
![4-Methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B15121635.png)
![4-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B15121639.png)
![4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15121652.png)
![1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15121653.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15121665.png)
![5-chloro-N-methyl-N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15121669.png)
![4-[2-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15121672.png)

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B15121680.png)
![4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121685.png)
![N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B15121693.png)
![N-[1-(benzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121696.png)
![5-chloro-N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15121706.png)
